synthesis and characterization of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol
synthesis and characterization of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Synthesis and Characterization of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol
Foreword: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and coordinate with metal ions, have led to its incorporation into a wide range of biologically active compounds. Derivatives of 1,2,4-triazole are known to exhibit diverse pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[1][2] The introduction of a thiol group at the 3-position and specific substituents at the N-4 and C-5 positions, as in 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol, allows for fine-tuning of these properties and provides a versatile handle for further chemical modification.
This guide provides a detailed, experience-driven walkthrough of the synthesis and comprehensive characterization of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol, designed for researchers and professionals in drug development and chemical synthesis.
Part 1: Synthesis—A Rational Approach to Heterocyclic Construction
The synthesis of the target triazole is a multi-step process that requires careful control of reaction conditions to achieve a high yield and purity. The chosen pathway is a robust and well-established method for constructing the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol core.
Synthetic Strategy and Mechanistic Rationale
The overall synthetic pathway proceeds through three key stages: formation of a benzohydrazide, creation of a thiosemicarbazide intermediate, and finally, base-catalyzed intramolecular cyclization.
Caption: Synthetic workflow for the target triazole.
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Step 1: Benzohydrazide Synthesis: The synthesis begins with the hydrazinolysis of an ester, methyl benzoate. Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the formation of benzohydrazide. This reaction is typically performed under reflux in an alcoholic solvent to ensure completion.
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Step 2: Thiosemicarbazide Formation: The resulting benzohydrazide is then reacted with methyl isothiocyanate. The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, yielding the key intermediate, 1-benzoyl-4-methyl-3-thiosemicarbazide.
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Step 3: Base-Catalyzed Cyclization: The final and critical step is the intramolecular cyclization of the thiosemicarbazide. In a strong alkaline medium (e.g., aqueous sodium hydroxide), the amide nitrogen is deprotonated. The resulting anion attacks the thiocarbonyl carbon, leading to the formation of a five-membered ring and the elimination of a water molecule. Subsequent acidification of the reaction mixture protonates the thiol group, precipitating the desired product. This base-catalyzed cyclization is a common and efficient method for forming 1,2,4-triazole-3-thiones.[3]
Detailed Experimental Protocol
Materials: Methyl benzoate, hydrazine hydrate (80%), ethanol, methyl isothiocyanate, sodium hydroxide, concentrated hydrochloric acid.
Step 1: Synthesis of Benzohydrazide
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In a 250 mL round-bottom flask, dissolve methyl benzoate (0.1 mol, 13.6 g) in ethanol (100 mL).
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To this solution, add hydrazine hydrate (0.2 mol, 10.0 g) dropwise with stirring.
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Fit the flask with a condenser and reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture in an ice bath. The white, crystalline product (benzohydrazide) will precipitate.
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Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum.
Step 2: Synthesis of 1-Benzoyl-4-methyl-3-thiosemicarbazide
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Suspend the synthesized benzohydrazide (0.1 mol, 13.6 g) in ethanol (150 mL) in a round-bottom flask.
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Add methyl isothiocyanate (0.1 mol, 7.3 g) to the suspension.
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Reflux the mixture with stirring for 4-6 hours. A clear solution should form, followed by the precipitation of the product.
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Cool the mixture, filter the resulting white solid, wash with ethanol, and dry.
Step 3: Synthesis of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol (G)
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Add the 1-benzoyl-4-methyl-3-thiosemicarbazide (0.05 mol, 10.45 g) to a 10% aqueous solution of sodium hydroxide (100 mL).
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Reflux the mixture for 4-5 hours until the evolution of ammonia gas ceases.
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Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
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Carefully acidify the solution with concentrated hydrochloric acid to a pH of 5-6. The target compound will precipitate out.
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Filter the solid product, wash thoroughly with cold water to remove any inorganic impurities, and dry.
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For purification, recrystallize the crude product from an ethanol-water mixture (1:3) to obtain pure, crystalline 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol.
Part 2: Comprehensive Characterization—A Self-Validating System
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system where each analysis corroborates the others, leading to an unambiguous structural assignment.
Caption: Workflow for structural characterization.
Physical Characterization
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Melting Point: A sharp melting point is a primary indicator of purity. The synthesized 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol should exhibit a distinct melting point, which can be compared with literature values if available.
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Elemental Analysis: This technique provides the percentage composition of C, H, N, and S, which should align with the calculated values for the molecular formula C₉H₉N₃S.
Spectroscopic Characterization
A. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and effective method for identifying the functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.
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Protocol:
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Thoroughly grind 1-2 mg of the synthesized compound with ~100 mg of dry KBr powder.
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Press the mixture into a thin, transparent pellet using a hydraulic press.
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Record the spectrum from 4000 to 400 cm⁻¹.
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Expected Absorptions: The spectrum of the triazole thiol may exhibit tautomerism between the thiol and thione forms. Key characteristic peaks for related structures include N-H stretching (around 3300-3400 cm⁻¹), S-H stretching (a weak band around 2550-2600 cm⁻¹), C=N stretching (around 1600-1630 cm⁻¹), and aromatic C=C stretching.[4]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen (¹H) and carbon (¹³C) atoms.
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Protocol:
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Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
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Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).
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Expected Signals for 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol:
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¹H NMR (in DMSO-d₆):
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¹³C NMR (in DMSO-d₆):
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A signal for the methyl carbon.
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Signals for the aromatic carbons of the phenyl ring.
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Two distinct signals for the C3 (attached to S) and C5 (attached to the phenyl group) carbons of the triazole ring.
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C. Mass Spectrometry (MS)
MS determines the molecular weight of the compound, providing strong evidence for its identity.
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Expected Result: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₉N₃S (Calculated: 191.05 g/mol ).
Summary of Characterization Data
| Technique | Parameter | Expected Result for C₉H₉N₃S | Rationale |
| Melting Point | Melting Range | Sharp, distinct range | Indicator of purity |
| FT-IR (KBr, cm⁻¹) | Key Peaks | ~3100 (Ar C-H), ~2550 (S-H, weak), ~1610 (C=N), ~1450 (Ar C=C) | Functional group identification |
| ¹H NMR (ppm) | Chemical Shifts | ~13-14 (s, 1H, SH), ~7.4-7.8 (m, 5H, Ar-H), ~3.6 (s, 3H, N-CH₃) | Structural confirmation of H framework |
| ¹³C NMR (ppm) | Key Signals | Signals for 1 methyl C, 4 unique aromatic C's, 2 triazole C's | Structural confirmation of C framework |
| Mass Spec. (m/z) | Molecular Ion | [M]⁺ = 191 | Confirms molecular formula and weight |
| Elemental Analysis | % Composition | C: 56.52, H: 4.74, N: 21.97, S: 16.77 | Confirms empirical formula |
References
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Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2009). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 14(1), 496-506. [Link][1][4][7][8]
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Yüksek, H., et al. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Acta Pharmaceutica Sciencia, 59(1), 1-12. [Link][2][9]
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Valicsek, V.-S., & Badea, V. (2021). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Molbank, 2021(3), M1241. [Link][10]
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Kravchenko, S., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceRise: Pharmaceutical Science, (1), 22-35. [Link][3]
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Singh, R., et al. (2024). Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. Scientific Reports, 14(1), 2699. [Link][5]
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Kumar, R., et al. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(2). [Link][6]
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Bachay, I. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo, 1(1), 1-10. [Link][11]
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